Duostatin 5
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Overview
Description
Duostatin 5 is a synthetic cytotoxic compound derived from monomethyl auristatin F. It is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy. This compound exhibits potent antitumor activity by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Duostatin 5 involves several key steps:
Dehydration and Condensation: A compound A is dehydrated and condensed with DMT to obtain an intermediate B.
Deprotection: The protecting group ester of intermediate B is removed to yield intermediate C.
Condensation: Intermediate C is condensed with compound 2 to form intermediate 5.
Final Deprotection: The protecting group on intermediate 5 is removed to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves ensuring high product yield and purity, as well as maintaining safety and efficiency throughout the process .
Chemical Reactions Analysis
Types of Reactions: Duostatin 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound contains an azide group that can undergo CuAAC with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound can also react with molecules containing DBCO or BCN groups under physiological conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives, while SPAAC reactions produce cycloaddition products .
Scientific Research Applications
Duostatin 5 has a wide range of scientific research applications, particularly in the field of targeted cancer therapy:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into antibody-drug conjugates for the treatment of various cancers, including breast cancer and non-small cell lung cancer
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
Duostatin 5 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Duostatin 5 is similar to other auristatin derivatives, such as monomethyl auristatin E and monomethyl auristatin F. it has unique properties that make it particularly effective as a payload in antibody-drug conjugates:
Monomethyl Auristatin E: Similar mechanism of action but different chemical structure.
Monomethyl Auristatin F: The parent compound from which this compound is derived.
This compound’s unique chemical structure and potent cytotoxicity make it a valuable tool in the development of targeted cancer therapies .
Properties
CAS No. |
2124210-34-8 |
---|---|
Molecular Formula |
C40H69N9O6 |
Molecular Weight |
772.0 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |
InChI Key |
QIHHTRNUHMRKQK-MNFMTBGBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
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